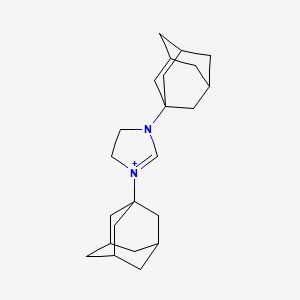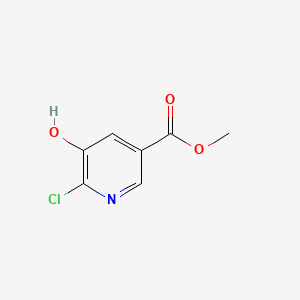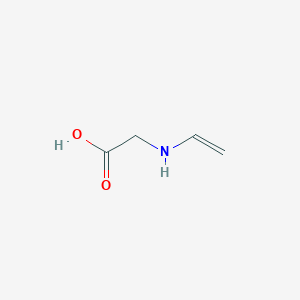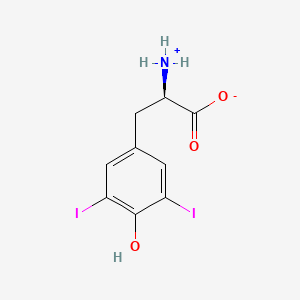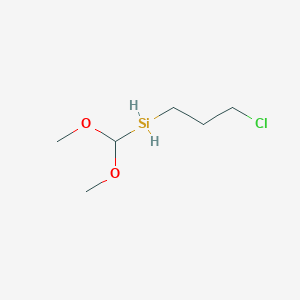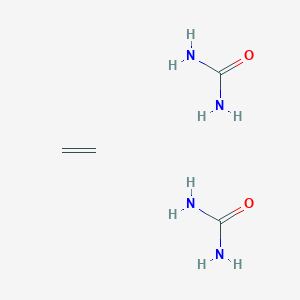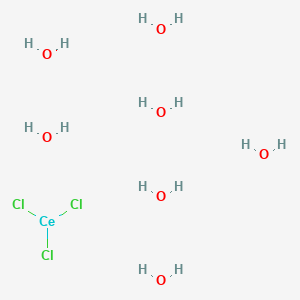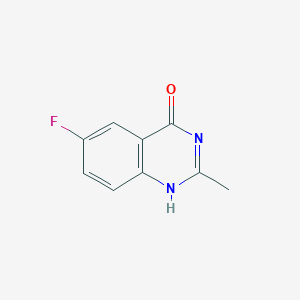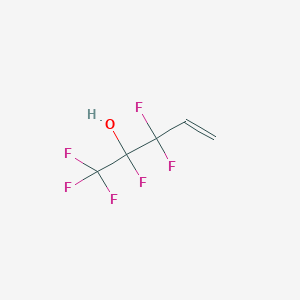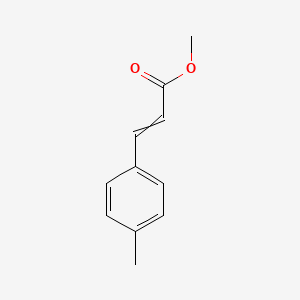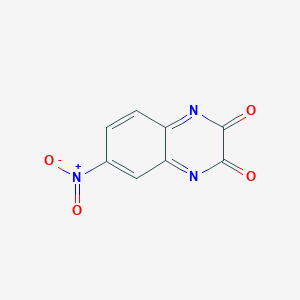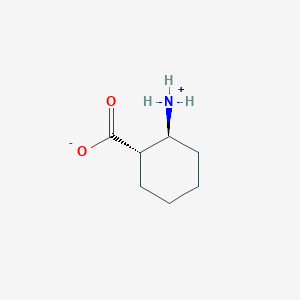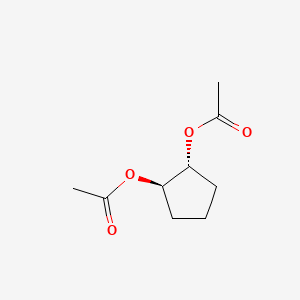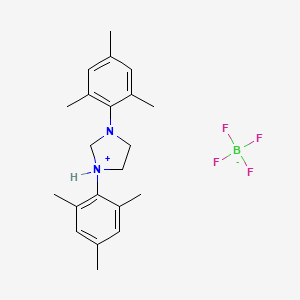
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts It is characterized by its unique structure, which includes an imidazolidinium cation and a tetrafluoroborate anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate typically involves the reaction of 2,4,6-trimethylaniline with formaldehyde and an appropriate acid catalyst to form the imidazolidine ring. The resulting imidazolidine is then treated with tetrafluoroboric acid to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The imidazolidinium cation can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the imidazolidinium cation into its corresponding imidazolium salt.
Substitution: Substitution reactions can occur at the imidazolidinium ring, leading to the formation of different substituted imidazolium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolidinium cation.
Reduction: Reduced forms of the imidazolidinium cation.
Substitution: Substituted imidazolium salts.
科学研究应用
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate has found applications in various scientific research areas:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound has been studied for its potential antimicrobial properties and its use in bioconjugation techniques.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as ionic liquids and electrolytes for batteries.
作用机制
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate is compared with other similar compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride and Grubbs Catalysts. While these compounds share structural similarities, this compound is unique in its ability to form stable complexes and its versatility in catalytic applications.
相似化合物的比较
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
Grubbs Catalysts (e.g., Grubbs Catalyst M204, Grubbs Catalyst M300)
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-12H,7-8,13H2,1-6H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOQNSJILPPHI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
